molecular formula C32H23ClN8 B590527 KB Src 4

KB Src 4

Cat. No.: B590527
M. Wt: 555.0 g/mol
InChI Key: UHIZYQVRKSWIFO-UHFFFAOYSA-N
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Description

KB Src 4 (CAS: 1380088-03-8) is a potent and highly selective inhibitor of c-Src tyrosine kinase, a key regulator of cellular signaling pathways involved in proliferation, adhesion, and migration. With a molecular weight of 555.03 and the chemical formula C₃₂H₂₃ClN₈, it exhibits strong inhibitory activity against c-Src, demonstrated by a dissociation constant (Kd) of 86 nM and an inhibition constant (Ki) of 44 nM . Preclinical studies indicate anti-tumor efficacy in breast cancer (e.g., MDA-MB-453, GI₅₀ = 6.0 µM) and colorectal cancer (HT-29, GI₅₀ = 11 µM) cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

KB SRC 4 is synthesized through a multi-step process involving the formation of a pyrazolo[3,4-d]pyrimidine core. The key steps include:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification methods to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

KB SRC 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

KB SRC 4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of c-Src kinase in various chemical reactions and pathways.

    Biology: Employed in cell biology studies to investigate the effects of c-Src inhibition on cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases involving aberrant c-Src activity.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting c-Src kinase

Mechanism of Action

KB SRC 4 exerts its effects by selectively inhibiting the c-Src kinase. The compound binds to the ATP-binding site of c-Src, preventing the phosphorylation of downstream targets. This inhibition disrupts various signaling pathways involved in cell proliferation, survival, and migration, leading to the suppression of tumor growth and progression .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Selectivity Across Src Family Kinases

KB Src 4 demonstrates superior selectivity within the Src kinase family compared to other inhibitors (Table 1).

Table 1: Selectivity of this compound Against Src Family Kinases

Kinase This compound Kd (nM) Selectivity Ratio vs. c-Src
c-Src 86 1.0 (reference)
Lck 160 1.9x less potent
Fgr 240 2.8x less potent
c-Yes 720 8.4x less potent
Lyn 3,200 37.2x less potent
Hck 4,400 51.2x less potent
Fyn >40,000 >465x less potent

Data from biochemical assays .

In contrast, dasatinib—a dual Abl/Src inhibitor—targets both c-Src (Kd ~0.1–1 nM) and c-Abl (Kd ~0.6 nM), increasing risks of off-target effects in clinical settings . PP2, another Src inhibitor, lacks comparable selectivity, inhibiting Fyn and Lyn at sub-100 nM concentrations .

Functional Comparison in Cellular Models

Anti-Tumor Activity: this compound inhibits growth in multiple cancer cell lines (Table 2), with minimal activity in non-tumorigenic NIH-3T3 cells, suggesting cancer-specific targeting .

Table 2: Anti-Proliferative Activity of this compound

Cell Line GI₅₀ (µM)
HT-29 (Colorectal) 11
SK-BR-3 (Breast) 12
MCF7 (Breast) 11
MDA-MB-453 (Breast) 6.0
NIH-3T3 (Fibroblast) N/A

GI₅₀ = Half-maximal growth inhibition .

In platelet activation studies, dasatinib (1–10 nM) suppresses Src phosphorylation (Tyr416) and downstream responses (e.g., P-selectin expression, αIIbβ3 activation) within 3 hours, but effects reverse after 24 hours due to drug clearance . This compound’s impact on platelet signaling remains unstudied, but its selectivity may reduce interference with hemostatic pathways compared to multi-kinase inhibitors.

Mechanistic Advantages in Calcium-Dependent Signaling

Src activation in platelets requires calcium mobilization . While dasatinib broadly inhibits calcium-dependent and -independent Src pathways, this compound’s selectivity may allow precise modulation of calcium-triggered Src activity (e.g., in thromboxane A2-mediated platelet aggregation) without disrupting calcium-independent pathways . This specificity could mitigate adverse effects like bleeding, common with non-selective agents.

Biological Activity

KB Src 4 is a potent and selective inhibitor of the c-Src kinase, which plays a critical role in various cellular processes, including proliferation, differentiation, and survival. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, biochemical properties, and implications in cancer therapy.

This compound selectively inhibits c-Src kinase by binding to its ATP-binding site. This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways involved in tumor growth and progression. The compound exhibits a high affinity for c-Src with a dissociation constant (KdK_d) of 86 nM and an inhibition constant (KiK_i) of 44 nM. Importantly, this compound shows minimal inhibition on other kinases such as c-Abl, indicating its selectivity for c-Src over other Src family members (Table 1) .

The biochemical properties of this compound highlight its potential as a therapeutic agent:

Property Value
Selectivity Highly selective for c-Src (Ki = 44 nM)
Kd for c-Src 86 nM
Kd for Lck 160 nM
Kd for Fgr 240 nM
Kd for Yes 720 nM
Kd for Lyn >3200 nM
Kd for Hck >4400 nM
Kd for Fyn >40000 nM

This table illustrates the compound's selectivity among different kinases, which is crucial for minimizing off-target effects during therapeutic applications.

Cellular Effects

In vitro studies demonstrate that this compound significantly inhibits the growth of various cancer cell lines, including:

  • HT-29 (Colon cancer) : GI50 = 11 μM
  • SK-BR-3 (Breast cancer) : GI50 = 12 μM
  • MCF7 (Breast cancer) : GI50 = 11 μM
  • MDA-MB-453 (Breast cancer) : GI50 = 6.0 μM
  • NIH-3T3 (Fibroblast) : GI50 = Not specified

In particular, this compound has shown efficacy against the 4T1 mammary carcinoma cell line, leading to significant reductions in cell viability .

Case Studies and Research Findings

Recent studies have highlighted the role of c-Src in cancer progression and treatment resistance. For instance, increased levels of phosphorylated Src (pSrc-Y416) are associated with poor prognosis in HER2/hormone receptor-negative breast cancer patients treated with trastuzumab. This suggests that targeting c-Src with inhibitors like this compound may enhance treatment efficacy and overcome resistance mechanisms .

In a study involving trastuzumab-resistant breast cancer cell lines (SKBR3 and BT474), the application of this compound resulted in notable reductions in cell proliferation and enhanced sensitivity to other therapeutic agents . These findings support the potential use of this compound as part of combination therapies aimed at improving outcomes in resistant cancer types.

Dosage Effects in Animal Models

Dosage studies indicate that lower concentrations of this compound effectively inhibit c-Src activity without significant toxicity. This property is advantageous for developing therapeutic regimens that maximize efficacy while minimizing adverse effects .

Q & A

Q. How to conduct a comprehensive literature review for KB Src 4?

Category : Basic
Methodological Answer :

  • Use advanced search operators in Google Scholar (e.g., intitle:"this compound", author:"Smith", source:"Journal X") to narrow results to peer-reviewed articles .
  • Apply Boolean operators (AND, OR, NOT) to refine queries (e.g., (this compound AND synthesis) NOT industrial) .
  • Aggregate findings using tools like Tab2Know to integrate tables and datasets from multiple studies for comparative analysis .

Table 1: Literature Review Strategies

StrategyExamplePurpose
intitleintitle:"this compound mechanism"Focus on studies directly addressing the compound’s mechanism
authorauthor:"Lee" AND "this compound"Identify key researchers in the field
filetype:PDFThis compound filetype:PDFAccess full-text peer-reviewed articles

Q. How to resolve contradictions in experimental data for this compound?

Category : Advanced
Methodological Answer :

  • Cross-validation : Replicate experiments under varying conditions (e.g., temperature, solvent purity) to identify confounding variables .
  • Statistical frameworks : Apply multivariate analysis (e.g., ANOVA) to isolate sources of variance .
  • Theoretical alignment : Reconcile discrepancies by revisiting the study’s conceptual framework (e.g., kinetic vs. thermodynamic control hypotheses) .

Q. What are best practices for documenting experimental procedures for this compound?

Category : Basic
Methodological Answer :

  • Detailed protocols : Include reagent purity, instrument calibration data, and environmental conditions (e.g., humidity) to ensure reproducibility .
  • Supporting information : Provide raw datasets, spectra, and failed attempts in supplementary files to aid peer review .
  • Controls : Document positive/negative controls to validate assay specificity (e.g., control compounds with known activity) .

Q. How to integrate multi-modal data (e.g., spectral, biochemical) in this compound research?

Category : Advanced
Methodological Answer :

  • Aggregation tools : Use platforms like Tab2Know to standardize heterogeneous data formats (e.g., NMR spectra, bioassay results) into unified databases .
  • Interoperability checks : Validate data compatibility using metadata schemas (e.g., Dublin Core for bibliographic data) .
  • Statistical harmonization : Apply factor analysis to identify latent variables linking disparate datasets .

Q. How to formulate a research hypothesis for this compound?

Category : Basic
Methodological Answer :

  • Gap analysis : Identify unresolved questions in review articles (e.g., "unexplored side reactions in this compound synthesis") .
  • Theoretical grounding : Align hypotheses with established frameworks (e.g., molecular docking studies for activity predictions) .
  • Falsifiability : Design hypotheses testable via controlled experiments (e.g., "Increasing steric bulk reduces catalytic efficiency") .

Q. How to optimize experimental design for reproducibility in this compound studies?

Category : Advanced
Methodological Answer :

  • Pre-registration : Submit protocols to repositories like Open Science Framework before experimentation to mitigate bias .
  • Factorial designs : Test multiple variables simultaneously (e.g., pH, concentration) to identify interactions .
  • Power analysis : Calculate sample sizes to ensure statistical significance (e.g., ≥80% power for dose-response assays) .

Q. What ethical considerations apply to this compound research?

Category : Basic
Methodological Answer :

  • Data integrity : Avoid selective reporting by disclosing all replicates, including outliers .
  • Citation ethics : Credit prior work using standardized formats (e.g., ACS citation style) .
  • Transparency : Disclose funding sources and potential conflicts of interest in acknowledgments .

Q. How to handle interdisciplinary data integration challenges (e.g., chemistry and bioinformatics)?

Category : Advanced
Methodological Answer :

  • Unified ontologies : Use domain-specific terminologies (e.g., ChEBI for chemical entities) to standardize cross-disciplinary data .
  • Collaborative validation : Engage domain experts to verify data interpretations (e.g., computational chemists for docking results) .
  • Metadata tagging : Annotate datasets with contextual information (e.g., assay type, software version) for traceability .

Q. Notes

  • Data Sources : Avoid non-peer-reviewed platforms (e.g., ) per reliability guidelines.
  • Referencing : Use original research articles indexed in Web of Science or PubMed for authoritative support .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[3-[3-[(3-phenylphenyl)methyl]triazol-4-yl]phenyl]pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23ClN8/c33-26-14-12-23(13-15-26)30-29-31(34)35-20-36-32(29)41(38-30)27-11-5-10-25(17-27)28-18-37-39-40(28)19-21-6-4-9-24(16-21)22-7-2-1-3-8-22/h1-18,20H,19H2,(H2,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIZYQVRKSWIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CN3C(=CN=N3)C4=CC(=CC=C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23ClN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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